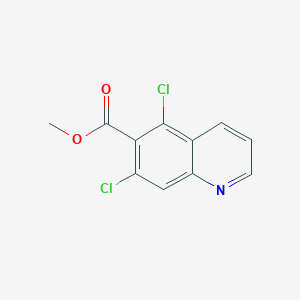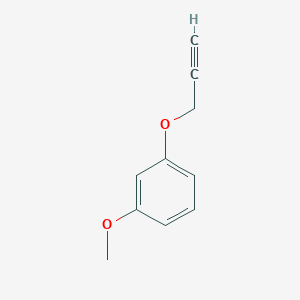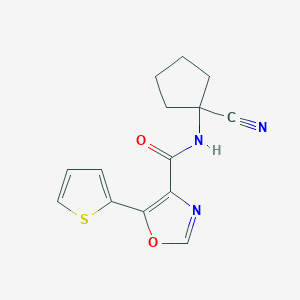
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile” is a type of organic compound that contains a trifluoromethyl group . It’s part of a larger class of compounds known as trifluoromethylpyridines, which are used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile”, involves the use of specific pyrazole derivatives . A practical synthesis method for functionalized 1-methyl-3/5-trifluoromethyl-1H-pyrazoles has been reported .Molecular Structure Analysis
The molecular structure of “3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile” includes a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .Scientific Research Applications
Microwave-assisted Synthesis of Heterocycles
This research demonstrates the use of trifluoromethyl groups in the microwave-assisted synthesis of fused heterocycles. The study highlights the synthesis of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles, showcasing the role of trifluoromethyl groups in facilitating these reactions under pressurized microwave irradiation (Shaaban, 2008).
Catalysis in Organic Synthesis
A study on the efficiency of imidazole-based ionic liquids as catalysts in the synthesis of pyran derivatives and Knoevenagel condensations was conducted. It found that the presence of trifluoromethyl groups enhances the catalytic efficiency in reactions requiring basic or weak acidic media (Sharifi et al., 2019).
Mechanoluminescent and OLED Applications
Research into Pt(II) phosphors bearing pyridinyl pyrazolate chelates with trifluoromethyl groups has shown promising applications in mechanoluminescence and OLEDs. The study explores the photophysical properties and application in organic light-emitting diodes, highlighting the role of trifluoromethyl groups in achieving high efficiency and stable chromaticity (Huang et al., 2013).
Synthesis and Reactivity of Nitropyrazoles
Another study focused on the synthesis and comparison of the reactivity of trinitropyrazole derivatives, demonstrating the nucleophilic substitution reactions facilitated by trifluoromethyl groups. This work provides insight into the synthesis of dinitropyrazoles and their potential applications (Dalinger et al., 2013).
Fixation of Carbon Dioxide
A bifunctional frustrated pyrazolylborane Lewis pair was employed for small molecule fixation, including carbon dioxide, showcasing the utility of trifluoromethyl groups in the formation of zwitterionic, bicyclic boraheterocycles. This research contributes to the field of carbon capture and utilization (Theuergarten et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c1-6(3-4-13)15-7(2)5-8(14-15)9(10,11)12/h5-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYVAIHIHBTAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

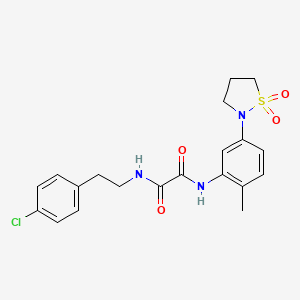
![4-(piperidin-1-ylsulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2896395.png)
![N-[4-[2-acetyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2896396.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline](/img/structure/B2896397.png)
![Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2896399.png)
![1-tert-Butyl-4-[1-(2-phenoxy-ethyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2896402.png)


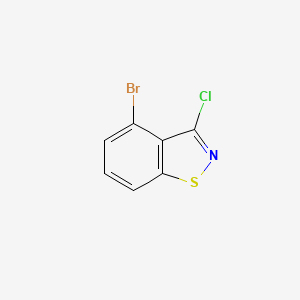
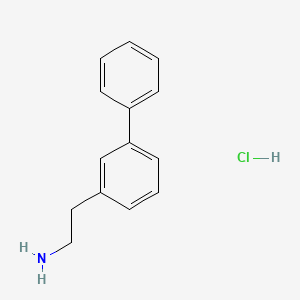
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)
